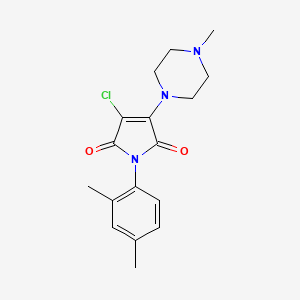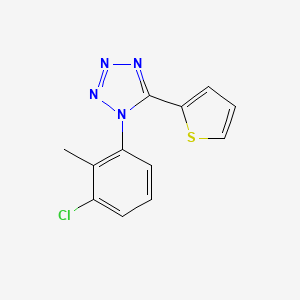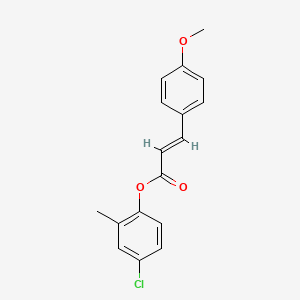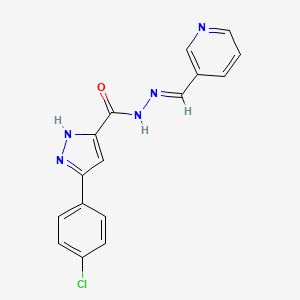
4-(2-hydroxy-4-methylpentanoyl)-1-(2-methylphenyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-hydroxy-4-methylpentanoyl)-1-(2-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.17869263 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacology and Biological Activity
Ohmefentanyl Stereotypes Chemistry and Pharmacology
: Research on ohmefentanyl, a compound related to fentanyl with a piperazine component, highlights the pharmacological significance of stereochemistry in opioid receptor interaction. It emphasizes the role of structural modifications in affecting biological activity, particularly in opioid receptors, which could provide insights into the development of novel analgesics with specific receptor affinities and activities (Brine et al., 1997).
Biochemical Research and DNA Studies
DNA Minor Groove Binders : Hoechst 33258, a compound containing a piperazine moiety, illustrates the biochemical research applications of piperazine derivatives in binding to the minor groove of DNA. This highlights the utility of such compounds in studying DNA interactions and potential therapeutic applications in targeting specific DNA sequences (Issar & Kakkar, 2013).
Medicinal Chemistry and Drug Design
Anti-mycobacterial Activity of Piperazine Analogues : Piperazine serves as a core structure in numerous pharmacologically active compounds, demonstrating significant anti-mycobacterial properties. This review of piperazine-based anti-TB molecules showcases the compound's versatility in drug design, especially against various strains of Mycobacterium tuberculosis (Girase et al., 2020).
Piperazine Derivatives for Therapeutic Use : Highlighting the breadth of therapeutic applications for piperazine derivatives, this patent review covers areas from CNS agents to anticancer and anti-inflammatory agents. It underscores the scaffold's adaptability and the impact of substituent modification on pharmacokinetics and pharmacodynamics (Rathi et al., 2016).
Toxicology and Safety Studies
Saracatinib Metabolism and Reactive Intermediates : The study on Saracatinib, which contains a piperazine group, explores the formation of reactive intermediates during drug metabolism. This research is crucial for understanding the toxicological profiles of drugs and the mechanisms underlying their side effects (Attwa et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-(2-hydroxy-4-methylpentanoyl)-1-(2-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12(2)10-15(20)17(22)18-8-9-19(16(21)11-18)14-7-5-4-6-13(14)3/h4-7,12,15,20H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPHAUFUSSYSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2=O)C(=O)C(CC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[2-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}benzoic acid](/img/structure/B5519441.png)


![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(5-methyl-2-furyl)benzyl]piperidin-4-ol](/img/structure/B5519463.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 4-fluorobenzoate](/img/structure/B5519474.png)
![2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B5519487.png)
![2-(3-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5519489.png)

![2-chloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5519500.png)

![(4aS*,8aS*)-2-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)octahydroisoquinolin-4a(2H)-ol](/img/structure/B5519510.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5519539.png)
